molecular formula C30H26O5 B11048056 6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)

6,6'-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine)

Cat. No.: B11048056
M. Wt: 466.5 g/mol
InChI Key: NBVILRIRLNZIIK-UHFFFAOYSA-N
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Description

6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is a complex organic compound characterized by its unique structure, which includes two benzodioxine rings connected by an oxybis(phenylmethanediyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) typically involves a multi-step process. One common method starts with the preparation of the intermediate compounds, such as 2,3-dihydro-1,4-benzodioxine derivatives. These intermediates are then linked through a reaction with a bis(phenylmethanediyl) compound under controlled conditions.

For example, the synthesis might involve:

    Formation of 2,3-dihydro-1,4-benzodioxine: This can be achieved by cyclization of catechol with formaldehyde in the presence of an acid catalyst.

    Linking with bis(phenylmethanediyl): The intermediate benzodioxine is then reacted with a bis(phenylmethanediyl) compound, often using a base such as sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to scale up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the benzodioxine rings or the linking phenylmethanediyl groups.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce different substituents onto the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organometallic compounds (for nucleophilic substitution) are typical.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce dihydro derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is used as a building block for synthesizing more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies.

Biology and Medicine

In biological and medical research, this compound can be explored for its potential pharmacological properties. Its structural features suggest it might interact with biological targets in unique ways, making it a candidate for drug development.

Industry

In industry, the compound’s stability and reactivity make it suitable for applications in materials science, such as the development of new polymers or advanced materials with specific properties.

Mechanism of Action

The mechanism by which 6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) exerts its effects depends on its specific application. In a biological context, it might interact with enzymes or receptors, altering their activity. The molecular targets could include proteins involved in signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Bisphenol A: Similar in having two phenyl groups linked by a methylene bridge, but lacks the benzodioxine rings.

    Bisphenol F: Another related compound with phenyl groups linked by a methylene bridge, but with different substituents.

Uniqueness

6,6’-[Oxybis(phenylmethanediyl)]bis(2,3-dihydro-1,4-benzodioxine) is unique due to its benzodioxine rings, which confer distinct chemical and physical properties compared to other bisphenol derivatives. This uniqueness makes it particularly interesting for specialized applications in various scientific and industrial fields.

Properties

Molecular Formula

C30H26O5

Molecular Weight

466.5 g/mol

IUPAC Name

6-[[2,3-dihydro-1,4-benzodioxin-6-yl(phenyl)methoxy]-phenylmethyl]-2,3-dihydro-1,4-benzodioxine

InChI

InChI=1S/C30H26O5/c1-3-7-21(8-4-1)29(23-11-13-25-27(19-23)33-17-15-31-25)35-30(22-9-5-2-6-10-22)24-12-14-26-28(20-24)34-18-16-32-26/h1-14,19-20,29-30H,15-18H2

InChI Key

NBVILRIRLNZIIK-UHFFFAOYSA-N

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)C(C3=CC=CC=C3)OC(C4=CC=CC=C4)C5=CC6=C(C=C5)OCCO6

Origin of Product

United States

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